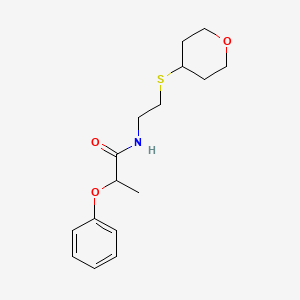

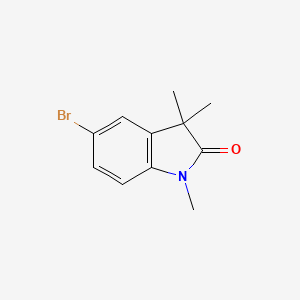

![molecular formula C14H13ClN2O2S B2362429 Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate CAS No. 344281-95-4](/img/structure/B2362429.png)

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is a chemical compound with the molecular formula C14H13ClN2O2S . It is used as a reagent in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H13ClN2O2S . This indicates that it contains 14 carbon atoms, 13 hydrogen atoms, one chlorine atom, two nitrogen atoms, two oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

This compound has a predicted density of 1.34±0.1 g/cm3 and a predicted boiling point of 455.2±35.0 °C . Its molecular weight is 308.78 .Aplicaciones Científicas De Investigación

Multicomponent Synthesis Applications

Ethyl 2-{[5-(3-chlorophenyl)-2-pyrimidinyl]sulfanyl}acetate is utilized in multi-component synthetic processes. For instance, a study by Raja and Perumal (2006) illustrates its use in the synthesis of diastereomers of tetrahydro-1H-pyrido[3,4-b][1,4]thiazin-2(3H)-ones through a tandem Mannich-enamine-substitution sequence (Raja & Perumal, 2006).

Antibacterial Activity

This compound serves as a precursor in synthesizing compounds with antibacterial properties. A study by Siddiqui et al. (2014) mentions the derivation of N-substituted-5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides from ethyl 2-(4-chlorophenoxy)acetate, which exhibited significant antibacterial activity (Siddiqui et al., 2014).

Applications in Horticulture

The compound finds applications in horticulture as well. Larsen's 1979 study describes the use of Ethyl 5-(4-chlorophenyl)-2H-tetrazole-2-acetate in stimulating lateral branching in apple and pear trees (Larsen, 1979).

Kinetic Studies

It is also involved in kinetic studies, like the one conducted by Padmini et al. (2016), which explored the oxidation of Ethyl-2-(methylthio) pyrimidine 5-carboxylate by potassium dichromate in aqueous perchloric acid medium (Padmini, Manju & Sateesh, 2016).

Cytotoxicity Studies

In pharmacological research, it's used in cytotoxicity studies. Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate and examined their cytotoxicity against various cancer cell lines (Stolarczyk et al., 2018).

Reactions in Organic Synthesis

The compound is instrumental in reactions in organic synthesis, as shown by Campaigne et al. (1981), who discussed the condensation of ethyl 4-chloroacetoacetate with 4-amino-6-hydroxy-2-pyrimidinethiol, leading to ethyl 3-hydroxy-5-oxo-7-aminothiazolino[3,2-a]pyrimidin-3-acetate (Campaigne, Folting, Huffman & Selby, 1981).

Nucleophilic Reactions

It is also used in nucleophilic reactions, as detailed by Llamas et al. (1986), who described the conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine, demonstrating its reactivity with various nucleophilic side chains of proteins (Llamas, Owens, Blakeley & Zerner, 1986).

Mecanismo De Acción

Propiedades

IUPAC Name |

ethyl 2-[5-(3-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-7-11(8-17-14)10-4-3-5-12(15)6-10/h3-8H,2,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOLKJSWQVQIIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

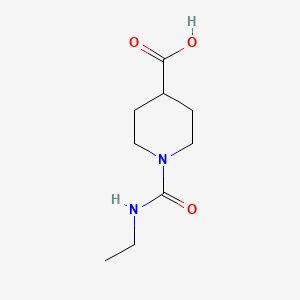

![4-[1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2362346.png)

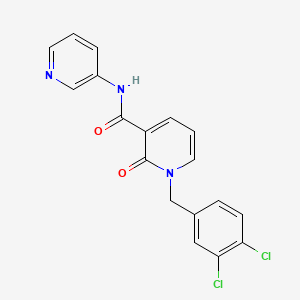

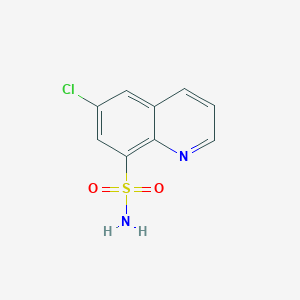

![[2-[3,4-Dichloroanilino]-1,3-thiazol-5-yl][2,4-dichlorophenyl]methanone](/img/structure/B2362351.png)

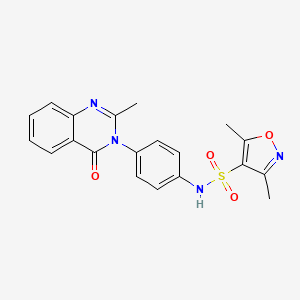

![Ethyl 2-[6-(3,5-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

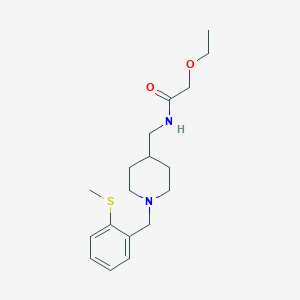

![2-[(1R)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2362355.png)

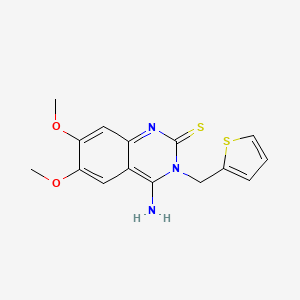

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(pyrrolidine-1-sulfonyl)furan-2-carboxamide](/img/structure/B2362356.png)

![3-[2-(4-Methoxyphenoxy)phenyl]acrylic acid](/img/structure/B2362358.png)